4-Fluoro Substitution Confers Enhanced Lipophilicity Relative to Non-Fluorinated Pyrazole Carboxylic Acids
The 4-fluoro substituent on 5-cyclopropyl-4-fluoro-1H-pyrazole-3-carboxylic acid (C7H7FN2O2, MW 170.14) imparts increased lipophilicity compared to the non-fluorinated analog 5-cyclopropyl-1H-pyrazole-3-carboxylic acid (C7H8N2O2, MW 152.15) [1]. This substitution is associated with a higher predicted LogP, which can influence membrane permeability and metabolic stability in drug discovery contexts. The introduction of fluorine at the C4 position of the pyrazole ring has been reported to enhance selective inhibition of VEGFR-2 [2].
| Evidence Dimension | Lipophilicity (LogP) and Molecular Weight |
|---|---|
| Target Compound Data | C7H7FN2O2, MW 170.14 [1]; Predicted LogP higher due to fluorine substitution (class-level inference) |
| Comparator Or Baseline | 5-Cyclopropyl-1H-pyrazole-3-carboxylic acid; C7H8N2O2, MW 152.15; Predicted LogP lower (no fluorine) |
| Quantified Difference | MW increase of 18.0 g/mol (fluorine substitution); LogP increase inferred from fluorine introduction (class-level) |
| Conditions | Physicochemical property comparison based on molecular formula and class-level SAR knowledge |
Why This Matters
Increased lipophilicity from fluorine substitution may improve membrane permeability and metabolic stability, critical parameters for lead optimization in drug discovery programs.
- [1] GLPBIO. 5-Cyclopropyl-4-fluoro-1H-pyrazole-3-carboxylic acid. CAS 681034-74-2. Formula: C7H7FN2O2, MW: 170.14. View Source
- [2] Bloom Tech. 5-Pyrazolecarboxylic Acid CAS 1621-91-6. Introducing fluorine atoms at the C4 position of the pyrazole ring can enhance the selective inhibition of VEGFR-2. View Source
